4-(4,5-Dichloro-2-nitrophenyl)morpholine
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Overview
Description
4-(4,5-Dichloro-2-nitrophenyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O3 It is characterized by the presence of a morpholine ring attached to a dichloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dichloro-2-nitrophenyl)morpholine typically involves the reaction of 4,5-dichloro-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dichloromethane (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzene (DMB) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-2-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium bicarbonate (NaHCO3) and ethanol (EtOH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4,5-dichloro-2-aminophenyl)morpholine, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-(4,5-Dichloro-2-nitrophenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4,5-Dichloro-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dichloro-2-aminophenyl)morpholine: A derivative formed by the reduction of the nitro group.
4-(4,5-Dichloro-2-hydroxyphenyl)morpholine: A derivative formed by the substitution of the nitro group with a hydroxyl group.
4-(4,5-Dichloro-2-methylphenyl)morpholine: A derivative formed by the substitution of the nitro group with a methyl group.
Uniqueness
4-(4,5-Dichloro-2-nitrophenyl)morpholine is unique due to the presence of both dichloro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4,5-dichloro-2-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-7-5-9(13-1-3-17-4-2-13)10(14(15)16)6-8(7)12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQXFYMZLORMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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